N-benzylbenzene-1,4-disulfonamide

Description

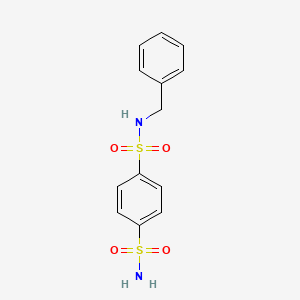

N-Benzylbenzene-1,4-disulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two sulfonamide groups at the 1,4-positions, one of which is further modified with a benzyl group. This compound is synthesized via sulfonamide coupling reactions, typically involving benzene-1,4-disulfonyl chloride and benzylamine derivatives under controlled conditions (e.g., anhydrous solvents, base catalysis) .

Properties

IUPAC Name |

4-N-benzylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c14-20(16,17)12-6-8-13(9-7-12)21(18,19)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMLXCNKHXDQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with benzylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Substituted sulfonamides.

Scientific Research Applications

N-benzylbenzene-1,4-disulfonamide has found applications in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell metabolism.

Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-benzylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit oxidative phosphorylation by targeting complex I of the mitochondrial electron transport chain. This inhibition leads to a decrease in adenosine triphosphate (ATP) production, resulting in cytotoxic effects on cancer cells that rely on aerobic metabolism .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₄N₂O₄S₂ (based on structural analogs like N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide) .

- Mechanism of Action : Exhibits inhibitory activity against mitochondrial Complex I, disrupting oxidative phosphorylation (OXPHOS) and ATP production in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

N-Benzylbenzene-1,4-disulfonamide derivatives vary in substituents on the benzyl group or benzene ring, leading to distinct biological and chemical profiles:

Key Observations :

- Substituent Impact : Chlorine or methyl groups (e.g., 4-chlorobenzyl in ) enhance lipophilicity and target affinity, while bulkier groups (e.g., dibenzyl in ) may alter pharmacokinetics.

- Activity Variations : Benzene-1,4-disulfonamide itself shows potent OXPHOS inhibition (IC₅₀ <100 nM), but substitution with aromatic groups (e.g., indole in ) shifts activity toward protein degradation pathways.

Comparative IC₅₀ Values :

| Compound Name | IC₅₀ (Cancer Cells) | Mechanism | Reference |

|---|---|---|---|

| Benzene-1,4-disulfonamide | 0.31 µM | OXPHOS inhibition | |

| N-Benzyl derivative (pancreatic) | 0.58 µM | Mitochondrial ATP depletion | |

| Dichloroacetic acid (control) | 0.75 µM | Metabolic modulation |

Mechanistic Insights :

- OXPHOS Inhibition : Both benzene-1,4-disulfonamide and its benzyl derivatives disrupt Complex I, but the benzyl group may enhance membrane permeability, improving efficacy .

- Alternative Targets : Indole-substituted analogs (e.g., ) recruit E3 ligases for protein degradation, expanding therapeutic applications beyond metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.